N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes an indene moiety, a methoxy group, a pyrrolidine sulfonyl group, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the hydrogenation of 2-methoxyindene using a palladium catalyst under hydrogen gas.
Attachment of the Benzamide Group: The indene derivative is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit unique biological activities due to the presence of the pyrrolidine sulfonyl group, which can influence its binding affinity and specificity to biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-22(14-18-6-2-3-7-19(18)15-22)16-23-21(25)17-8-10-20(11-9-17)29(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZRUICMIBCKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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